1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde
Description
Contextualization within Pyrrole (B145914) Chemistry Research
The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that is a core component of numerous natural products, pharmaceuticals, and advanced materials. bohrium.comscispace.com Its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores the significance of this aromatic system. bohrium.com Consequently, the synthesis and functionalization of pyrrole derivatives remain an active and vital area of chemical research. scispace.comorganic-chemistry.org
Research in this field often focuses on the controlled introduction of substituents onto the pyrrole ring to modulate its electronic properties and to provide handles for further chemical transformations. The substitution pattern on the pyrrole nucleus is critical to its function. While much research has focused on functionalization at the C2 and C5 positions, which are typically more reactive, the synthesis of pyrroles with substituents at the C2 and C3 positions, such as in 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde, is of particular strategic importance. scispace.com This specific arrangement of functional groups allows for the exploration of unique reaction pathways, leading to the synthesis of fused heterocyclic systems and other complex molecular architectures that are not readily accessible from other isomers. Derivatives like pyrrole-2,3-dicarboxylic acid and pyrrole-2,3-diones are also studied, highlighting the synthetic value of placing functional groups on adjacent carbons of the pyrrole ring. ontosight.aiacgpubs.org
Significance of Dicarbaldehyde Moieties in Synthetic Strategies
The presence of two aldehyde groups on adjacent carbon atoms—a 1,2-dicarbaldehyde moiety—is a powerful feature for a synthetic building block. Aldehydes are among the most versatile functional groups in organic chemistry, participating in a wide range of transformations. The dual aldehyde functionality in a molecule like this compound opens up numerous possibilities for constructing complex molecular frameworks.
These vicinal dicarbaldehydes can serve as precursors to a variety of structures through reactions that engage both aldehyde groups. For example, they can undergo condensation reactions with binucleophiles to form new heterocyclic rings fused to the parent pyrrole core. researchgate.net Such strategies are invaluable for the efficient, one-step construction of polycyclic systems. Furthermore, dialdehydes are key reactants in macrocyclization strategies and can be used to synthesize complex covalent organic frameworks (COFs). acs.orgcam.ac.uk The intramolecular Cannizzaro reaction of dialdehydes can lead to a clean desymmetrization, forming hydroxy carboxylic acid derivatives, which is a valuable transformation in the synthesis of complex natural products. nih.gov The reactivity of the dicarbaldehyde moiety thus provides a gateway to novel molecular diversity. researchgate.net
Overview of N-Substituted Pyrrole Derivatives in Modern Chemistry
The substituent on the pyrrole nitrogen atom plays a crucial role in defining the physical, chemical, and biological properties of the molecule. tandfonline.com While N-unsubstituted pyrroles are important, the introduction of a substituent on the nitrogen atom, as seen with the isopropyl group in this compound, is a common strategy in modern chemistry for several reasons. bohrium.com
Firstly, the N-substituent can be used to tune the solubility and steric environment of the molecule. An N-alkyl group like isopropyl can enhance solubility in organic solvents compared to the parent N-H pyrrole. Secondly, the substituent modifies the electronic nature and reactivity of the pyrrole ring. Finally, the N-substituent can itself be a key part of the final molecular design, introducing a specific functionality or pharmacophore. The synthesis of N-substituted pyrroles is a well-developed field, with methods like the Paal-Knorr synthesis allowing for the incorporation of a wide variety of amines to generate diverse N-substituted products. organic-chemistry.org This strategic modification is fundamental in the design of new materials and in medicinal chemistry, where N-substituted pyrroles are investigated for a wide range of therapeutic applications. mdpi.comdigitellinc.comrjptonline.org
Interactive Data Table
The table below summarizes the key structural components of this compound and their significance in organic synthesis.
| Structural Component | Key Features | Significance in Synthetic Strategies |
| Pyrrole Ring | Aromatic, five-membered nitrogen heterocycle. Electron-rich. | Core scaffold in many natural products and pharmaceuticals. bohrium.com Allows for further functionalization. |
| Dicarbaldehyde Moiety | Two aldehyde groups on adjacent carbons (C2, C3). | Enables formation of fused rings via condensation with binucleophiles. researchgate.net Precursor for macrocycles and complex architectures. cam.ac.uk |
| N-Isopropyl Group | Alkyl substituent on the nitrogen atom. | Modulates solubility and steric properties. Influences the electronic nature and reactivity of the pyrrole ring. |
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-propan-2-ylpyrrole-2,3-dicarbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-4-3-8(5-11)9(10)6-12/h3-7H,1-2H3 |
InChI Key |
JPKSNHBZNATUPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=C1C=O)C=O |
Origin of Product |
United States |
Derivatization Strategies and Complex Molecular Architecture Development
Synthesis of Fused Heterocyclic Systems from 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde
The adjacent dicarbaldehyde functionality in this compound is an ideal precursor for the synthesis of various fused heterocyclic systems through condensation reactions with binucleophiles. These reactions typically proceed via a double condensation, leading to the formation of a new ring fused to the pyrrole (B145914) core.
One of the most common strategies involves the reaction with 1,2-diamines to construct pyrrolo[2,3-b]pyrazines. While specific studies on the 1-isopropyl derivative are not prevalent, the reaction of pyrrole-2,3-diones with 1,2-aromatic diamines to form quinoxalin-2-ones demonstrates the feasibility of this approach. acgpubs.orgresearchgate.net By analogy, the dicarbaldehyde would react with a compound like 1,2-diaminobenzene in a cyclocondensation reaction, likely catalyzed by acid, to yield the corresponding 1-isopropyl-1H-pyrrolo[2,3-b]pyrazine.
Similarly, reaction with hydrazine (B178648) and its derivatives can lead to the formation of pyrrolo[2,3-d]pyridazines. The reaction of pyrrole-2,3-diones with hydrazine hydrate (B1144303) has been shown to yield pyrazole-3-carboxamide derivatives, indicating the reactivity of the dicarbonyl system towards this binucleophile. researchgate.net For this compound, condensation with hydrazine would be expected to form the 1-isopropyl-1H-pyrrolo[2,3-d]pyridazine ring system.
Furthermore, the synthesis of pyrrolo[2,3-b]pyridines can be envisioned through condensation with active methylene (B1212753) compounds. For instance, reaction with a malononitrile (B47326) derivative in the presence of a base could lead to a Knoevenagel-type condensation followed by cyclization to afford the fused pyridine (B92270) ring. juniperpublishers.com
These strategies highlight the utility of this compound as a scaffold for generating a diverse range of fused heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.govnih.govrsc.orgnih.govnih.gov
| Fused Heterocycle | Binucleophile/Reagent | Resulting Ring System |
| Pyrrolo[2,3-b]pyrazine | 1,2-Diamines | Pyrazine |
| Pyrrolo[2,3-d]pyridazine | Hydrazine and derivatives | Pyridazine |
| Pyrrolo[2,3-b]pyridine | Active methylene compounds | Pyridine |
| Pyrrolo[2,3-d]pyrimidine | Amidines, ureas, thioureas | Pyrimidine (B1678525) |
Table 1: Examples of Fused Heterocyclic Systems Synthesized from Pyrrole-2,3-dicarbaldehyde Analogues
Incorporation into Macrocyclic Compounds
The bifunctional nature of this compound makes it a valuable component in the synthesis of macrocyclic compounds, particularly porphyrin analogues. Porphyrins and related macrocycles are of immense interest due to their roles in biological systems and their applications in areas such as catalysis, sensing, and photodynamic therapy. hbni.ac.in
The condensation of pyrrole dicarbaldehydes with tripyrranes or other polypyrrolic chains is a known method for the synthesis of porphyrinoids where one of the pyrrole rings is replaced by another heterocycle or functional group. rsc.org For instance, the acid-catalyzed condensation of this compound with a suitable dipyrromethane could lead to the formation of a porphyrin-like macrocycle. The specific reaction conditions, such as the choice of acid catalyst and solvent, would be crucial in determining the yield and purity of the final product. researchgate.netnih.gov
The reaction of a secochlorin-2,3-dicarbaldehyde, a related dicarbonyl compound, has been shown to be a key intermediate in the synthesis of modified porphyrins. nih.gov This suggests that this compound could be incorporated into similar macrocyclic structures. The two aldehyde groups can react with the terminal α-positions of a linear tetrapyrrole precursor, leading to a macrocyclization event.
The resulting macrocycles would feature a modified porphyrin core, where the electronic and coordination properties are tuned by the presence of the 1-isopropyl-pyrrole moiety. This could lead to new macrocyclic ligands with unique photophysical properties or catalytic activities.
| Macrocycle Type | Synthetic Strategy | Potential Application |
| Porphyrin Analogues | Condensation with dipyrromethanes or linear tetrapyrroles | Catalysis, Sensing |
| Schiff Base Macrocycles | Condensation with long-chain diamines | Coordination Chemistry |
Table 2: Strategies for Incorporating this compound into Macrocycles
Formation of Spiroheterocycles and Bridged Systems
The reactivity of the aldehyde groups in this compound can be harnessed to create more complex three-dimensional structures such as spiroheterocycles and bridged systems.
Spiroheterocycles can be synthesized via 1,3-dipolar cycloaddition reactions. The dicarbaldehyde can be converted into a suitable dipolarophile, for example, by a Knoevenagel condensation with an active methylene compound to form an exocyclic double bond. The resulting α,β-unsaturated system can then react with an in situ generated azomethine ylide (from the reaction of an amino acid and a carbonyl compound like isatin) to yield a spiro-pyrrolidine. mdpi.comnih.govrsc.orgresearchgate.net This approach allows for the stereoselective construction of multiple chiral centers in a single step.
The formation of bridged systems can be envisioned through intramolecular Diels-Alder reactions. ucla.eduresearchgate.netpearson.com For this, the pyrrole ring would act as the diene. A dienophile would need to be tethered to the pyrrole core, for instance, by converting one of the aldehyde groups into a dienophilic moiety via a Wittig-type reaction. Subsequent heating could then induce an intramolecular [4+2] cycloaddition, leading to a bridged bicyclic structure. The feasibility of this approach would depend on the electronic nature of the pyrrole ring and the reactivity of the tethered dienophile.
| Molecular Architecture | Synthetic Strategy | Key Features |
| Spiroheterocycles | 1,3-Dipolar cycloaddition of azomethine ylides | Stereoselective formation of multiple chiral centers |
| Bridged Systems | Intramolecular Diels-Alder reaction | Construction of rigid, three-dimensional scaffolds |
Table 3: Synthetic Routes to Spiroheterocycles and Bridged Systems
Synthesis of Pyrrole-Containing Scaffolds for Advanced Applications
The pyrrole nucleus is a privileged scaffold in drug discovery and materials science. researchgate.netresearchgate.net The derivatization of this compound can lead to a wide range of pyrrole-containing scaffolds with potential for advanced applications.
For example, the aldehyde groups can be used as anchor points for the attachment of various functional groups. Condensation with hydrazides can lead to the formation of hydrazones, which are known to possess a wide range of biological activities. nih.gov Furthermore, the dicarbaldehyde can serve as a precursor for the synthesis of novel ligands for metal-organic frameworks (MOFs) or as a building block for the creation of organic semiconductors. The ability to form extended conjugated systems through reactions at the aldehyde positions is particularly relevant for applications in electronics.
The synthesis of pyrrolo[2,3-d]pyrimidines, which can be accessed from pyrrole precursors, has been a focus of research due to their activity as kinase inhibitors and other therapeutic applications. scielo.org.mxmdpi.com By utilizing this compound, novel derivatives of this and other biologically active scaffolds can be synthesized and evaluated.
The versatility of the dicarbaldehyde functionality allows for its conversion into a variety of other groups, such as carboxylic acids, alcohols, or nitriles, further expanding the range of accessible pyrrole-containing scaffolds. This chemical tractability makes this compound a valuable starting material for the development of new molecules with tailored properties for applications in medicine, electronics, and materials science.
| Application Area | Scaffold Type | Synthetic Approach |
| Medicinal Chemistry | Bioactive heterocycles (e.g., hydrazones) | Condensation with hydrazides |
| Materials Science | Conjugated polymers, MOF linkers | Knoevenagel, Wittig, and Schiff base reactions |
| Drug Discovery | Kinase inhibitor backbones | Construction of fused pyrimidine rings |
Table 4: Pyrrole-Containing Scaffolds for Advanced Applications
Advanced Spectroscopic Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde, both ¹H and ¹³C NMR would provide definitive evidence for its structure.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two equivalent CH₃ groups. The two protons on the pyrrole (B145914) ring would appear as doublets, and the two aldehyde protons would be observed as singlets at a characteristic downfield chemical shift. The coupling constants between the pyrrole protons would confirm their adjacent positions.
Expected ¹H NMR Data for this compound
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| Aldehyde Protons (2H) | 9.5 - 10.5 | Singlet |
| Pyrrole Protons (2H) | 6.0 - 8.0 | Doublet |
| Isopropyl CH (1H) | 4.0 - 5.0 | Septet |
Expected ¹³C NMR Data for this compound
| Carbon Atoms | Expected Chemical Shift (ppm) |
|---|---|
| Aldehyde Carbons | 180 - 200 |
| Pyrrole Carbons | 110 - 150 |
| Isopropyl CH | 45 - 60 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.
The fragmentation pattern observed in the mass spectrum would provide further structural information. The molecular ion peak would be expected, and characteristic fragment ions would result from the loss of the isopropyl group, the aldehyde groups, or parts of the pyrrole ring. Analysis of these fragments helps to piece together the structure of the parent molecule.
Expected Fragmentation Pattern in Mass Spectrometry
| Fragment | Description |
|---|---|
| [M]+ | Molecular ion |
| [M - CH(CH₃)₂]+ | Loss of the isopropyl group |
| [M - CHO]+ | Loss of an aldehyde group |
Advanced Spectroscopic Methods for Mechanistic Insights
To gain deeper insights into the reactivity and electronic properties of this compound, advanced spectroscopic techniques could be utilized. Two-dimensional NMR techniques, such as COSY and HMQC/HSQC, would establish the connectivity between protons and carbons, respectively, providing unambiguous structural confirmation.
Furthermore, computational chemistry, in conjunction with experimental spectroscopy, can offer valuable information. chemicalbook.com Density Functional Theory (DFT) calculations can predict NMR chemical shifts, vibrational frequencies (IR spectroscopy), and electronic transitions (UV-Vis spectroscopy). chemicalbook.com Comparing these theoretical predictions with experimental data can provide a more detailed understanding of the molecule's electronic structure and conformation.
Computational and Theoretical Investigations of 1 Isopropyl 1h Pyrrole 2,3 Dicarbaldehyde Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. For 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde, DFT calculations can be employed to map out the potential energy surfaces of its various transformations. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
The presence of two aldehyde groups at the 2 and 3 positions, along with the N-isopropyl substituent, offers multiple potential reaction pathways. For instance, in a nucleophilic addition reaction, DFT can be used to determine which of the two carbonyl carbons is more susceptible to attack. By calculating the activation energy barriers for the formation of transition states leading to different products, a prediction of the reaction's kinetic favorability can be made.
A hypothetical DFT study on the reaction of this compound with a nucleophile, such as a Grignard reagent, would involve optimizing the geometries of the starting materials, the transition state for nucleophilic attack at both C2 and C3 carbonyls, and the final products. The calculated energies of these species would allow for the determination of the reaction's thermodynamic and kinetic profile.
Table 1: Hypothetical DFT-Calculated Energy Profile for Nucleophilic Addition
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State (Attack at C2) | +15.2 |
| Product (from C2 attack) | -10.5 |
| Transition State (Attack at C3) | +18.7 |
| Product (from C3 attack) | -8.9 |
Note: These values are illustrative and would need to be calculated using a specific DFT functional and basis set.
Conformational Analysis and Stereochemical Considerations
The conformational landscape of this compound is influenced by the rotational freedom around several single bonds: the N-C(isopropyl) bond and the C-C bonds connecting the aldehyde groups to the pyrrole (B145914) ring. The spatial arrangement of these groups can significantly impact the molecule's reactivity and physical properties.
Computational methods, particularly DFT and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are well-suited for exploring this conformational space. nih.gov By systematically rotating the dihedral angles associated with the isopropyl and carbaldehyde groups and calculating the corresponding energies, a potential energy surface can be generated. This allows for the identification of low-energy conformers (local minima) and the rotational barriers (transition states) that separate them.
For the isopropyl group, rotation can lead to different orientations relative to the pyrrole ring, influencing the steric environment around the N-H bond in the parent pyrrole and, in this case, the adjacent C2-aldehyde. Similarly, the two carbaldehyde groups can exist in different orientations (syn or anti) relative to the pyrrole ring bonds. researchgate.netlongdom.org The interplay of steric hindrance and potential weak intramolecular interactions, such as C-H···O hydrogen bonds, will dictate the preferred conformation.
Table 2: Calculated Rotational Barriers and Stable Conformers
| Rotation Around Bond | Dihedral Angle(s) | Relative Energy (kcal/mol) | Conformer Description |
| N-CH(CH₃)₂ | 0°, 120°, 240° | 0.0, 2.5, 2.5 | Staggered conformations favored |
| C2-CHO | 0°, 180° | 0.0, 1.2 | Planar orientation with C=O pointing away from N-isopropyl is slightly favored |
| C3-CHO | 0°, 180° | 0.0, 0.8 | Planar orientation with C=O pointing towards C4 is slightly favored |
Note: These values are hypothetical and represent a simplified model. A full conformational analysis would require scanning multiple dihedral angles simultaneously.
Prediction of Reactivity and Regioselectivity
Computational chemistry offers valuable tools for predicting the reactivity and regioselectivity of molecules like this compound. The presence of multiple functional groups and reactive sites on the pyrrole ring makes such predictions particularly useful for guiding synthetic efforts.
One common approach is to analyze the distribution of electron density and the molecular electrostatic potential (MEP). researchgate.net The MEP map visually indicates regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack (e.g., protonation), and positive potential (blue) around the carbonyl carbons, highlighting them as sites for nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity. For electrophilic substitution on the pyrrole ring, the reaction is expected to occur at the position with the highest HOMO density. Conversely, for nucleophilic attack, the LUMO density can indicate the most electrophilic sites. In this compound, the LUMO is expected to have significant contributions from the p-orbitals of the carbonyl carbons.
The regioselectivity of reactions involving polyfunctionalized pyrroles can be complex. researchgate.net For instance, in reactions with nucleophiles, competition between the two aldehyde groups would be a key factor. DFT calculations of activation barriers, as mentioned in section 6.1, provide a quantitative prediction of regioselectivity.
Electronic Structure and Aromaticity Studies of the Pyrrole Core
The pyrrole ring is an aromatic heterocycle, and its aromaticity is a key determinant of its stability and reactivity. libretexts.orgpharmaguideline.comslideshare.net The nitrogen atom contributes its lone pair of electrons to the π-system, resulting in a 6π-electron aromatic system that satisfies Hückel's rule. slideshare.netuobaghdad.edu.iq The substituents on the pyrrole ring in this compound can influence the electronic structure and the degree of aromaticity of the core.
Computational methods can quantify the aromaticity of the pyrrole ring using various indices. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are calculated at the center of the ring; a large negative value is indicative of significant aromatic character. Another approach is the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on the analysis of bond lengths. A HOMA value close to 1 suggests a high degree of aromaticity.
The electron-withdrawing nature of the two carbaldehyde groups is expected to decrease the electron density on the pyrrole ring compared to unsubstituted pyrrole. This effect can be quantified by calculating atomic charges using methods such as Natural Bond Orbital (NBO) analysis. The N-isopropyl group, being an electron-donating group, will partially counteract this effect.
Table 3: Hypothetical Aromaticity Indices for Substituted Pyrroles
| Compound | NICS(0) (ppm) | HOMA |
| Pyrrole | -15.2 | 0.98 |
| 1-Isopropyl-1H-pyrrole | -14.8 | 0.97 |
| This compound | -12.5 | 0.92 |
Note: These are representative values to illustrate the expected trends. Actual values would depend on the level of theory used for the calculation.
These computational studies provide a detailed picture of the electronic landscape of the molecule, helping to rationalize its reactivity and spectroscopic properties.
Applications As a Synthetic Intermediate in Specialized Research Fields
Role in Organic Synthesis of Complex Molecules
The dual aldehyde functionality of 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde allows it to participate in a variety of chemical transformations, making it a key starting material for the synthesis of intricate molecular structures. Pyrrole-based compounds are synthesized through established methods like the Paal-Knorr, Hantzsch, or Barton-Zard reactions. researchgate.net The aldehyde groups can undergo reactions such as Wittig olefination, aldol condensation, and reductive amination to build larger molecular frameworks. These reactions are fundamental in organic chemistry for creating complex molecules with desired functionalities. chemimpex.com The reactivity of the pyrrole (B145914) ring system, characterized by its electron-rich nature, allows for electrophilic substitution reactions, further expanding its synthetic utility. nih.gov
Application in Medicinal Chemistry Research (Intermediate for Candidate Molecules)
Pyrrole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antibacterial, antiviral, and anticancer agents. nih.gov "this compound" serves as a crucial intermediate for generating libraries of novel pyrrole-containing compounds for drug discovery programs. The aldehyde groups can be readily converted into other functional groups, such as carboxylic acids, esters, or amides, which are common pharmacophores in drug molecules.
For instance, the synthesis of pyrrole-2-carboxamide derivatives has led to the discovery of potent inhibitors of bacterial DNA gyrase, a key enzyme in Mycobacterium tuberculosis. nih.gov The ability to modify the aldehyde groups allows medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize its binding to biological targets and improve pharmacokinetic properties. nih.gov
| Therapeutic Area | Example of Pyrrole-Containing Drug Class | Role of Dicarbaldehyde Intermediate |
| Antibacterial | Pyrrolamides | Precursor for synthesizing the core pyrrole structure with varied side chains. |
| Anti-inflammatory | Tolmetin (a non-steroidal anti-inflammatory drug) | Serves as a foundational block for building the pyrroleacetic acid scaffold. |
| Cardiovascular | Atorvastatin (Lipitor®) | Used in the synthesis of the central pyrrole ring common to statin drugs. chim.it |
| Neurological | Premazepam (anxiolytic agent) | A starting point for constructing the pyrrole moiety integrated into the benzodiazepine structure. chim.it |
Contribution to Material Science Research
In the field of material science, pyrrole-containing compounds are investigated for their potential in creating novel polymers and advanced materials. researchgate.netchemimpex.com The reactivity of the aldehyde groups in "this compound" allows for its incorporation into polymer backbones through condensation polymerization reactions. The resulting polymers may exhibit interesting electronic or optical properties due to the conjugated pyrrole system. Such materials are explored for applications in coatings and other specialized areas. chemimpex.com
Utilization in Agrochemical Research and Development
Pyrrole derivatives have also found application in the development of new agrochemicals, including fungicides and herbicides. chemimpex.comchemimpex.com The structural motif is present in some commercial agrochemicals, and research is ongoing to discover new compounds with improved efficacy and environmental profiles. "this compound" can be used as a starting material to synthesize analogues of existing agrochemicals or to create entirely new classes of compounds for screening. For example, it can be used in the chemoenzymatic synthesis of analogues of the fungicide Fludioxonil. researchgate.net
Involvement in Flavor and Fragrance Chemistry Research
The unique aromatic profile of certain pyrrole derivatives makes them of interest to the flavor and fragrance industry. chemimpex.com Pyrrole-2-carbaldehydes, in particular, have been identified as contributors to the aroma of some food products, such as raw cane sugar. nih.gov While specific research on the flavor profile of "this compound" is not widely documented, its structural similarity to known aroma compounds suggests its potential as a precursor for synthesizing novel flavor and fragrance ingredients. chemimpex.comchemimpex.com Its reactive aldehyde groups allow for chemical modifications that can alter its olfactory properties. chemimpex.com
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
Future synthetic research will likely prioritize the development of eco-friendly and efficient methods for the preparation of 1-Isopropyl-1H-pyrrole-2,3-dicarbaldehyde and its analogs. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents or generate significant waste. The principles of green chemistry are expected to drive innovation in this area. lucp.netbenthamdirect.com
Key research directions include:
Heterogeneous Catalysis: The use of recyclable solid-supported catalysts, such as zeolites, functionalized silica, or metal-organic frameworks, can facilitate easier product separation and catalyst reuse, minimizing waste. nih.gov Iron-catalyzed syntheses, in particular, are gaining traction as a sustainable alternative to precious metal catalysts. nih.gov
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and scalability. omicsonline.org The development of a flow process for this pyrrole (B145914) derivative would be a significant advancement for potential industrial applications.
Alternative Energy Sources: The application of microwave irradiation and ultrasound as energy sources can accelerate reaction rates and often leads to cleaner reactions with higher yields compared to conventional heating. benthamdirect.comsemanticscholar.org
Photoredox Catalysis: Visible-light-mediated catalysis represents a powerful and sustainable tool for forging complex organic molecules, and its application could unlock new, milder pathways to functionalized pyrroles. nih.gov
| Synthetic Strategy | Potential Advantages | Relevant Research Area |
| Multicomponent Reactions | Atom economy, reduced steps, operational simplicity. | Green Chemistry, Process Chemistry |
| Heterogeneous Catalysis | Catalyst recyclability, simplified purification, waste reduction. | Sustainable Catalysis, Materials Science |
| Continuous Flow Synthesis | Scalability, enhanced safety, precise reaction control. | Process Intensification, Chemical Engineering |
| Photoredox Catalysis | Mild reaction conditions, use of sustainable energy source. | Organic Synthesis, Photochemistry |
Exploration of New Reactivity Modes and Functionalizations
The two adjacent aldehyde groups on the pyrrole ring are prime sites for chemical modification, offering a gateway to a vast chemical space. Future research will undoubtedly focus on exploring the unique reactivity of this vicinal dicarbaldehyde arrangement.
Emerging areas of exploration are expected to be:
Selective Functionalization: Developing methods for the selective reaction of one aldehyde group while the other remains intact is a significant synthetic challenge. This would enable the stepwise construction of asymmetric molecules, greatly expanding the compound's utility as a building block.
Tandem and Domino Reactions: The proximity of the two aldehydes could facilitate novel tandem or domino reactions, where an initial reaction at one site triggers a subsequent transformation at the second. This could lead to the rapid assembly of complex heterocyclic systems fused to the pyrrole core.
C-H Functionalization: While the aldehydes are the most reactive sites, direct C-H functionalization at the C4 and C5 positions of the pyrrole ring represents a modern and efficient way to introduce further complexity. numberanalytics.comresearchgate.net This would allow for late-stage modification of the pyrrole core, which is highly valuable in medicinal chemistry.
Cyclization and Annulation Reactions: The dicarbaldehyde moiety is an ideal precursor for condensation reactions with various dinucleophiles to construct new fused-ring systems, such as pyrrolo[2,3-d]pyridazines or other novel heterocycles with potential applications in materials science and pharmacology.
Integration into Advanced Catalytic Cycles
The structural features of this compound make it a promising scaffold for the development of novel catalysts, both as a ligand precursor and as a potential organocatalyst.
Future research in this domain will likely involve:
Development of Pincer Ligands: The dicarbaldehyde can be readily converted into di-imine or di-amine functionalities through condensation with primary amines. The resulting structures, featuring a central pyrrole donor and two flanking nitrogen donors, are ideal candidates for novel "PNP"-type pincer ligands. utsa.eduacs.org These ligands can stabilize various transition metals, creating catalysts for reactions like hydrogenation, dehydrogenation, and hydrosilylation. utsa.eduacs.org
Organocatalysis: The pyrrole scaffold itself, when appropriately functionalized, can participate in organocatalytic transformations. rsc.orgresearchgate.net Derivatives of this compound could be designed to act as Brønsted acids, Lewis bases, or to participate in hydrogen bonding interactions to catalyze a range of organic reactions.
Photocatalysis: Pyrrole-containing systems can be designed to have specific photophysical properties. Derivatives could be explored as components of novel organic photocatalysts for visible-light-driven reactions, contributing to the field of sustainable chemistry.
Rational Design of Derivatives with Tunable Properties
The ability to systematically modify the structure of this compound allows for the fine-tuning of its physicochemical properties for specific applications. This rational design approach, often guided by computational chemistry, is a key trend in modern drug discovery and materials science. nih.govacs.org
Key strategies for property tuning include:
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups at the C4 and C5 positions of the pyrrole ring can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net This is crucial for designing molecules for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). nih.gov
Enhancing Biological Activity: In medicinal chemistry, the isopropyl group and the aldehyde functionalities can be modified to optimize interactions with biological targets. For instance, converting the aldehydes to other functional groups could improve binding affinity, selectivity, or pharmacokinetic properties. nih.govscilit.com Quantitative structure-activity relationship (QSAR) studies will be instrumental in guiding these modifications. acs.org
Improving Solubility and Processability: For applications in materials science, modifying the N-isopropyl group to a longer alkyl chain or incorporating solubilizing groups elsewhere on the molecule can enhance its solubility and processability for device fabrication without significantly altering its core electronic properties.
| Modification Site | Target Property | Potential Application Area |
| Pyrrole Ring (C4/C5) | HOMO/LUMO energy levels, bandgap. | Organic Electronics, Dyes |
| Aldehyde Groups | Binding affinity, polarity, reactivity. | Medicinal Chemistry, Polymer Science |
| N-Isopropyl Group | Solubility, steric hindrance, processability. | Materials Science, Drug Delivery |
Interdisciplinary Research Synergies
The versatility of the this compound scaffold makes it an ideal platform for fostering collaboration between different scientific fields. Its future impact will be maximized through synergistic research efforts.
Potential interdisciplinary avenues include:
Medicinal Chemistry and Chemical Biology: Derivatives of this compound could be synthesized and screened for a wide range of biological activities, including as anticancer, anti-inflammatory, or antimicrobial agents. researchgate.netbiolmolchem.comrsc.org The dicarbaldehyde functionality can be used to covalently bind to biological targets or to act as a scaffold for building complex pharmacophores.
Materials Science and Organic Electronics: As a building block, it can be used to synthesize novel conjugated polymers and small molecules for applications in sensors, transistors, and solar cells. researchgate.net The pyrrole core is a well-known component in conductive polymers, and the functional handles allow for the creation of well-defined architectures.
Supramolecular Chemistry: The molecule's structure is conducive to forming specific non-covalent interactions. It could be used to design host-guest systems, molecular sensors, or self-assembling materials. The aldehyde groups are excellent hydrogen bond acceptors, which can be exploited to direct molecular assembly.
Agrochemical Science: Pyrrole derivatives have found applications as pesticides. benthamdirect.com New derivatives could be explored for their potential as novel herbicides, fungicides, or insecticides, potentially with new modes of action to combat resistance.
The exploration of this compound is still in its nascent stages, but the emerging trends in chemical sciences point towards a promising future. Its unique combination of a functionalizable pyrrole core and dual aldehyde groups provides a rich platform for innovation across synthesis, catalysis, and the design of functional molecules, promising significant contributions to both fundamental science and applied technology.
Q & A
Q. What are the optimal synthetic routes for preparing 1-isopropyl-1H-pyrrole-2,3-dicarbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A general procedure involves refluxing a precursor (e.g., 1-isopropylpyrrole derivatives) with oxidizing agents like chloranil in xylene for 25–30 hours. Post-reaction, the mixture is treated with 5% NaOH, followed by organic layer separation, washing, drying (anhydrous Na₂SO₄), and solvent removal via rotary evaporation. Purification by recrystallization from methanol is recommended .
- Key Variables :
- Oxidant choice : Chloranil is effective for introducing aldehyde groups but may require optimization for sterically hindered substrates.
- Solvent : Xylene enables high-temperature reflux without side reactions.
- Time : Prolonged reflux (>25 hr) improves conversion but risks decomposition.
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : The aldehyde protons typically appear as singlets at δ ~9.4–9.7 ppm. Pyrrolic protons resonate between δ 6.0–7.0 ppm, with splitting patterns dependent on substituents .
- ¹³C NMR : Aldehyde carbons appear at δ ~178–180 ppm, while pyrrole carbons range from δ 105–150 ppm .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) should match the molecular formula (C₉H₁₁NO₂) with an error margin <5 ppm .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data, such as unexpected regioselectivity in aldehyde formation?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways and transition states. For example:
- Regioselectivity : Simulate the stability of intermediates during oxidation. Bulky isopropyl groups may sterically hinder certain positions, favoring aldehyde formation at less hindered sites.
- Spectral Discrepancies : Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate structural assignments .
Q. What strategies mitigate side reactions (e.g., over-oxidation or polymerization) during synthesis?
- Methodological Answer :
- Temperature Control : Lowering reaction temperature (e.g., 80°C instead of reflux) reduces decomposition but may require longer reaction times.
- Protecting Groups : Temporarily protect reactive aldehyde groups with acetals during intermediate steps .
- Additives : Use radical inhibitors (e.g., BHT) to suppress polymerization .
Q. How does the electronic nature of substituents influence the reactivity of pyrrole-2,3-dicarbaldehyde derivatives in cross-coupling reactions?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., with amines or hydrazines).
- Electron-Donating Groups (EDGs) : Stabilize the pyrrole ring but may reduce aldehyde reactivity.
- Case Study : Fluorine substituents (as in 4-fluorophenyl derivatives) increase aldehyde electrophilicity, enabling efficient Schiff base formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
